O-Methylation Yield: 4-tert-Butyl-2,6-dinitrophenol vs. 2,4-Dinitrophenol Under Identical Conditions
In a direct head-to-head comparison from U.S. Patent 4,289,907, the O-methylation of 4-tert-butyl-2,6-dinitrophenol with methyl iodide and potassium carbonate in acetone produced 2,6-dinitro-4-tert-butylanisole in 71% yield . When the same procedure was applied to 2,4-dinitrophenol, the yield of 2,4-dinitroanisole was only 66% . The 5-percentage-point higher yield for the 4-tert-butyl-2,6-dinitro isomer demonstrates superior reactivity of the 2,6-dinitro-substituted phenoxide toward alkylation compared to the 2,4-dinitro isomer, attributable to the symmetry and electron-withdrawing pattern of the two ortho-nitro groups.
| Evidence Dimension | Isolated yield of O-methylation (anisole formation) |
|---|---|
| Target Compound Data | 71% yield (2,6-dinitro-4-tert-butylanisole) |
| Comparator Or Baseline | 2,4-Dinitrophenol: 66% yield (2,4-dinitroanisole) |
| Quantified Difference | +5 percentage points absolute; ~7.6% relative yield advantage |
| Conditions | Methyl iodide, K₂CO₃, anhydrous acetone, reflux; identical scale and workup per U.S. Patent 4,289,907 Example I and Example III |
Why This Matters
Higher alkylation yield directly reduces raw material cost per kilogram of downstream dinitroaniline herbicide, a critical parameter for agrochemical manufacturers operating on thin margins.
- [1] U.S. Patent 4,289,907. Process for preparing N-alkyl-nitroanilines. Damiano, A. S., assigned to Union Carbide Corporation, issued September 15, 1981. Example I (71% yield of 2,6-dinitro-4-tert-butylanisole, lines 93–94) and Example III (66% yield of 2,4-dinitroanisole, lines 129–130). View Source
